Ethyl 2,4-dioxovalerate
Overview
Description
Synthesis Analysis
Ethyl 2,4-dioxovalerate is synthesized through reactions involving 2-aminobenzamide analogs, 2-aminothiophenol, and similar compounds, leading to the formation of pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives under specific conditions (Kurihara et al., 1980). Additionally, it reacts with indole analogs to afford trisubstituted pyrimido[1,2-a]indoles and other derivatives, showcasing its reactivity and potential for creating complex molecular structures (Kurihara et al., 1980).
Molecular Structure Analysis
The molecular structure of ethyl 2,4-dioxovalerate derivatives has been elucidated through reactions with various amines, leading to the discovery of novel heterocyclic structures. The compound's reactivity facilitates the formation of complex structures, which are further characterized by spectroscopic methods and crystallography to understand their configuration and conformation.
Chemical Reactions and Properties
Ethyl 2,4-dioxovalerate undergoes various chemical reactions, including condensation with hydrazines to produce pyrazole derivatives and other heterocyclic compounds. These reactions are influenced by the conditions such as the presence of acidic or neutral media, leading to diverse outcomes and showcasing the compound's versatile chemical behavior (Kurihara et al., 1980).
Scientific Research Applications
Synthesis of Chiral α-Hydroxy-γ-butyrolactone :
- Blandin, Carpentier, and Mortreux (1998) demonstrated the hydrogenation of ethyl 2,4-dioxovalerate using chiral rhodium or ruthenium catalysts, leading to the synthesis of 2-hydroxy-4-methyltetrahydrofuran-2-one. This process achieved high syn:anti ratios and enantiomeric excess (e.e.) in both the syn and anti forms (Blandin, Carpentier, & Mortreux, 1998).
Reactions with Monosubstituted Hydrazines :
- Kurihara, Uno, and Sakamoto (1980) described reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate with phenyl- and methylhydrazines, leading to different pyrazole derivatives. This study highlights the compound's utility in synthesizing heterocyclic structures (Kurihara, Uno, & Sakamoto, 1980).
Synthesis of Pyrroloquinazoline and Pyrrolobenzothiazoline Derivatives :
- Another study by Kurihara et al. (1980) showed that reacting ethyl 3-ethoxymethylene-2,4-dioxovalerate with various amines produced compounds that led to pyrroloquinazoline and pyrrolobenzothiazoline derivatives under specific conditions. This study provides insights into the compound's role in creating diverse heterocyclic molecules (Kurihara, Tani, Maeyama, & Sakamoto, 1980).
Reactions with Indole Analogs :
- Kurihara, Tani, Imai, and Nasu (1980) investigated the reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate with indole analogs. They discovered the formation of pyrimido indoles and other compounds, further illustrating the compound's versatility in organic synthesis (Kurihara, Tani, Imai, & Nasu, 1980).
Role in Chlorophyll Biosynthesis in Green Algae :
- Meisch, Reinle, and Wolf (1985) explored the role of 4,5-dioxovaleric acid, closely related to ethyl 2,4-dioxovalerate, in chlorophyll biosynthesis. They found that this compound is not an intermediate in the biosynthesis of 5-aminolevulinic acid, challenging previous assumptions about its role in chlorophyll production in green algae (Meisch, Reinle, & Wolf, 1985).
Synthesis of γ-Oxo-acrylates :
- Manfredini (1988) demonstrated that ethyl 2,4-dioxoalkanoates react selectively to produce enaminone esters, which can then be transformed into γ-oxo-acrylates. This finding highlights the reactivity of ethyl 2,4-dioxovalerate in producing valuable chemical intermediates (Manfredini, 1988).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,4-dioxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-3-11-7(10)6(9)4-5(2)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQVQWIASIXXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210476 | |
Record name | Ethyl 2,4-dioxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dioxovalerate | |
CAS RN |
615-79-2 | |
Record name | Pentanoic acid, 2,4-dioxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,4-dioxovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 615-79-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1243 | |
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Record name | Ethyl 2,4-dioxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,4-dioxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 2,4-dioxovalerate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3AYJ4ZA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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